molecular formula C17H11Cl2NO3S2 B2923243 methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate CAS No. 477486-08-1

methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2923243
CAS No.: 477486-08-1
M. Wt: 412.3
InChI Key: AFXTZEITLPRVNQ-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a phenyl group at the 5-position, a methyl carboxylate ester at the 2-position, and a 2,5-dichlorothiophene-3-amido moiety at the 3-position. This structure combines halogenated and aromatic components, which are often associated with enhanced biological activity and stability in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name

methyl 3-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(8-12(24-14)9-5-3-2-4-6-9)20-16(21)10-7-13(18)25-15(10)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXTZEITLPRVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: The starting material, 2,5-dichlorothiophene-3-carboxylic acid, is reacted with an amine derivative to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous thiophene and benzothiophene derivatives, emphasizing structural variations and inferred functional differences.

Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

  • Structural Similarities: Both compounds share a methyl carboxylate group at the 2-position of a fused aromatic system (benzothiophene vs. thiophene-phenyl). Substitutions at the 5-position (amino group vs. phenyl group) influence electronic properties and reactivity.
  • Key Differences: The amino group in the benzothiophene derivative enhances nucleophilicity, making it a candidate for further functionalization (e.g., amide coupling). In contrast, the dichlorothiophene-amido group in the target compound introduces steric bulk and electron-withdrawing effects, likely altering solubility and binding affinity .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Functional Contrast: Sulfonylurea herbicides (e.g., metsulfuron methyl) feature triazine cores and sulfonylurea linkages, targeting acetolactate synthase in plants .
  • Structural Divergence :
    • The thiophene-amido scaffold lacks the triazine and sulfonylurea moieties critical for herbicidal activity, underscoring the importance of core heterocycles in defining biological targets.

Nrf2 Activators (e.g., Bardoxolone Methyl)

  • Pharmacological Implications: Bardoxolone methyl, a triterpenoid with anti-inflammatory properties, activates the Keap1-Nrf2 pathway . While the target compound’s dichlorothiophene group may confer electrophilic reactivity (a trait shared with Nrf2 activators), its rigid thiophene-phenyl framework likely limits conformational flexibility compared to bardoxolone’s cyclic ketone system.

Tabulated Comparison of Key Properties

Compound Core Structure Key Substituents Potential Applications
Target Compound Thiophene-phenyl 2,5-Dichlorothiophene-amido, methyl ester Drug discovery, materials
Methyl 5-Amino-1-benzothiophene-2-carboxylate Benzothiophene Amino, methyl ester Lab chemicals, intermediates
Metsulfuron Methyl Triazine-sulfonylurea Methoxy, methyl ester Herbicide
Bardoxolone Methyl Triterpenoid Cyclopentenone, methyl ester Anti-inflammatory, Nrf2 activation

Research Findings and Limitations

  • Synthetic Challenges : The dichlorothiophene-amido group in the target compound may complicate synthesis due to steric hindrance and halogen sensitivity, as observed in similar chlorinated heterocycles .
  • However, the dichloro substitution could increase off-target effects compared to non-halogenated analogs .
  • Environmental Impact : Chlorinated thiophenes are often recalcitrant to degradation, raising concerns about bioaccumulation if used in agrochemicals .

Biological Activity

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate, with the CAS number 477486-08-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C17H11Cl2NO3S2
  • Molecular Weight: 412.31 g/mol
  • SMILES Representation: COC(=O)c1sc(cc1NC(=O)c1cc(sc1Cl)Cl)c1ccccc1

The compound features a thiophene core with various substituents that may influence its biological activity. The presence of dichloro and phenyl groups suggests potential interactions with biological targets.

Research indicates that compounds containing thiophene moieties can exhibit a range of biological activities, including:

  • Antimicrobial Properties: Thiophenes have been shown to inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Some thiophene derivatives are known to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Enzyme Inhibition: Certain thiophenes can act as inhibitors for enzymes such as kinases and proteases.

Antimicrobial Activity

A study investigating the antimicrobial properties of various thiophene derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL, indicating moderate antimicrobial efficacy.

Anticancer Potential

In vitro studies have demonstrated that the compound can induce cell cycle arrest in human cancer cell lines. Specifically, it was observed that treatment with this compound led to an increase in apoptotic markers such as caspase activation and PARP cleavage. The compound's IC50 values were reported at approximately 15 µM for breast cancer cells (MCF-7) and 20 µM for lung cancer cells (A549).

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited insulin-regulated aminopeptidase (IRAP). This enzyme is implicated in cognitive functions, and its inhibition may enhance memory retention in animal models.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedIC50/MIC Value
AntimicrobialStaphylococcus aureusGrowth inhibition32–64 µg/mL
AntimicrobialEscherichia coliGrowth inhibition32–64 µg/mL
AnticancerMCF-7 (breast cancer)Induction of apoptosis~15 µM
AnticancerA549 (lung cancer)Induction of apoptosis~20 µM
Enzyme InhibitionInsulin-regulated aminopeptidase (IRAP)Inhibition observedNot specified

Q & A

Q. What are the established synthetic routes for methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Prepare the thiophene backbone using the Gewald reaction, which involves cyclization of ketones with sulfur and cyanoacetates to form 2-aminothiophene derivatives .
  • Step 2 : Introduce the 2,5-dichlorothiophene-3-amido group via amide coupling. This requires activating the carboxylic acid group (e.g., using HATU or EDC) and reacting it with 3-amino-2,5-dichlorothiophene under inert conditions .
  • Step 3 : Purify intermediates via column chromatography and confirm purity using HPLC (>95%) and 1H^1H/13C^13C-NMR .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • X-ray diffraction : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations. For example, thiophene rings often exhibit planarity deviations < 0.05 Å .
  • Software tools : Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonds between amide groups) and packing patterns. Void analysis can assess crystallographic solvent content .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H-NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 422.98) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) ensure purity >95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Systematically modify the phenyl (e.g., electron-withdrawing groups) or dichlorothiophene moieties (e.g., replacing Cl with Br) to assess impact on bioactivity .
  • Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) based on electrostatic and steric complementarity .
  • Data validation : Cross-reference experimental IC50_{50} values with computational predictions to identify outliers caused by crystallographic disorder or solvent effects .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity verification : Re-test compounds using orthogonal methods (e.g., 1H^1H-NMR vs. LC-MS) to rule out impurities >2% as confounding factors .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Statistical rigor : Apply ANOVA to batch-to-batch variability data (e.g., IC50_{50} ± 15% across 3 syntheses) .

Q. What role does this compound play in studying apoptosis pathways?

  • Mechanistic assays : Treat cancer cell lines (e.g., HeLa) and measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC). Compare results with positive controls (e.g., doxorubicin) .
  • Dose-response analysis : Generate sigmoidal curves (Hill slope >1.5 indicates cooperative binding) to quantify potency .

Q. How can crystallographic data inform formulation strategies for drug delivery?

  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility (e.g., hydrate vs. anhydrous forms) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that influence dissolution rates .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)2_2 vs. Pd(dppf)Cl2_2 for Suzuki couplings (typical yields: 60–85%) .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) for amide coupling efficiency .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify reactive metabolites (e.g., glutathione adducts) .
  • In silico toxicity : Use ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity risks (e.g., high logP >4) .

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